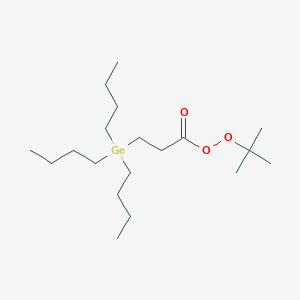
Chloro(2,3,4-trichlorophenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2,3,4-trichlorophenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,4-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,3,4-trichlorophenyl)mercury typically involves the reaction of 2,3,4-trichlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The product is purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions: Chloro(2,3,4-trichlorophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the chloro group under mild conditions.
Major Products: The major products formed from these reactions include various organomercury compounds, elemental mercury, and substituted phenylmercury derivatives.
科学的研究の応用
Chloro(2,3,4-trichlorophenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Chloro(2,3,4-trichlorophenyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making the compound a subject of toxicological studies.
類似化合物との比較
- Phenylmercury chloride
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Chloro(2,3,4-trichlorophenyl)mercury is unique due to the presence of multiple chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to other organomercury compounds, it may exhibit different toxicological profiles and chemical behaviors, making it a compound of particular interest in research.
特性
CAS番号 |
84015-07-6 |
|---|---|
分子式 |
C6H2Cl4Hg |
分子量 |
416.5 g/mol |
IUPAC名 |
chloro-(2,3,4-trichlorophenyl)mercury |
InChI |
InChI=1S/C6H2Cl3.ClH.Hg/c7-4-2-1-3-5(8)6(4)9;;/h1-2H;1H;/q;;+1/p-1 |
InChIキー |
RSHBVNCSLIMBPN-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


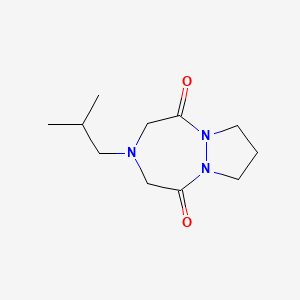

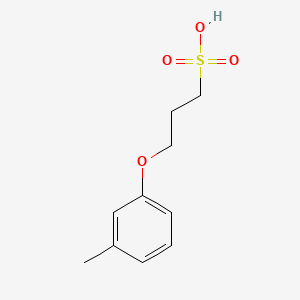
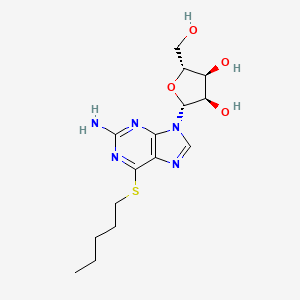
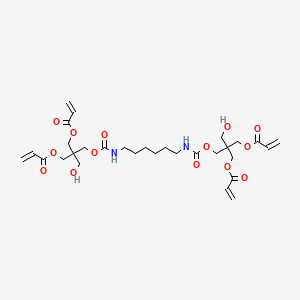
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
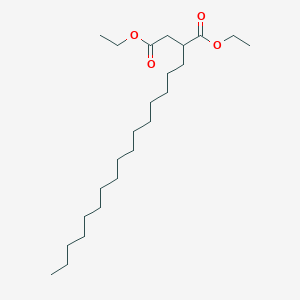

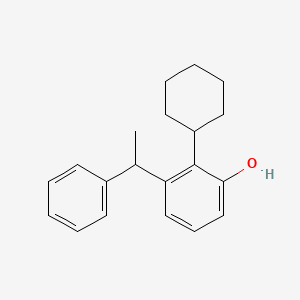
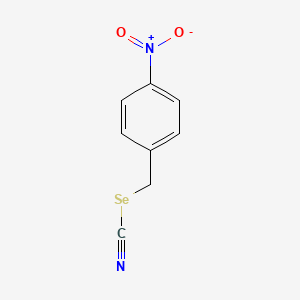

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
